Gelastatin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6- |
InChI Key |
ACFXHMLFZGREFW-FOZCRLHDSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/1\COC(=O)C(=C1)CCC(=O)O |
Canonical SMILES |
CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O |
Synonyms |
gelastatin B |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Gelastatin B
Spectroscopic Characterization Methodologies for Gelastatin B
The molecular architecture of this compound was pieced together using a suite of spectroscopic methods. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were instrumental in providing a complete structural picture. kaist.ac.kr These methods collectively allowed for the determination of the compound's connectivity, molecular weight, and the nature of its functional groups. researchgate.netkaist.ac.kr
NMR spectroscopy was a cornerstone in the structural elucidation of this compound. One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), provided the initial framework of proton and carbon environments within the molecule. kaist.ac.kr
Two-dimensional (2D) NMR experiments were crucial for establishing the precise bonding sequence. researchgate.netresearchgate.net Heteronuclear Multiple Quantum Coherence (HMQC) correlated directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment revealed longer-range (2- and 3-bond) connections between protons and carbons. kaist.ac.kr This collective data allowed for the unambiguous assembly of the molecular skeleton. researchgate.net The spectral data for this compound, particularly when compared to its stereoisomer Gelastatin A, revealed key structural similarities and stereochemical differences. researchgate.netresearchgate.net
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CD₃OD
| Position No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 1 | 178.6 | - |
| 2 | 34.6 | 2.59 (1H, dd, J=10.0, 14.0) |
| 2.76 (1H, dd, J=4.5, 14.0) | ||
| 3 | 129.5 | 5.86 (1H, d, J=10.0) |
| 4 | 146.0 | - |
| 5 | 78.8 | 4.86 (1H, m) |
| 6 | 165.4 | - |
| 7 | 100.2 | 6.18 (1H, d, J=6.0) |
| 8 | 163.6 | - |
| 9 | 114.3 | 7.42 (1H, s) |
| 1' | 134.7 | - |
| 2', 6' | 129.7 | 7.30 (2H, m) |
| 3', 5' | 129.4 | 7.30 (2H, m) |
| 4' | 128.0 | 7.21 (1H, m) |
| OCH₃ | 52.3 | 3.69 (3H, s) |
Data sourced from Lee et al., 1997. researchgate.netresearchgate.net
Mass spectrometry was employed to determine the molecular formula of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was one of the techniques used in the initial analysis. kaist.ac.kr This method provides the molecular weight of the compound, which, in conjunction with NMR data, helps to confirm the proposed structure. nih.gov The technique involves bombarding the sample with a high-energy beam of neutral atoms, causing ionization and allowing for the mass-to-charge ratio of the molecular ion to be measured. libretexts.org This analysis was fundamental in establishing the elemental composition of C₁₈H₁₈O₅ for this compound. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key information about the functional groups present in this compound. kaist.ac.kr
UV-Vis Spectroscopy: The UV spectrum of this compound showed absorption maxima that are characteristic of conjugated systems. An absorption at 280 nm indicated the presence of an α,β-unsaturated δ-lactone functional group within the molecule. researchgate.net
Infrared Spectroscopy: The IR spectrum provided further evidence for the functional groups. A strong absorption band at 1710 cm⁻¹ confirmed the presence of a carbonyl group (C=O) associated with the unsaturated lactone. An absorption at 1640 cm⁻¹ corresponded to the carbon-carbon double bond (C=C) of the lactone ring. researchgate.net
Mass Spectrometry Techniques for this compound Structural Confirmation
Determination of Absolute Stereochemistry of this compound
This compound and Gelastatin A are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. researchgate.netresearchgate.net Determining the absolute configuration of each chiral center is essential for a complete structural understanding. Methodologies such as Electronic Circular Dichroism and chiral separation techniques are standard approaches for such determinations. researchgate.netwikipedia.org
Electronic Circular Dichroism (ECD) is a powerful computational and spectroscopic method used to determine the absolute configuration of chiral molecules. researchgate.netresearchgate.net The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For structural elucidation, the experimental ECD spectrum of the natural product is compared against the theoretically calculated spectra for all possible stereoisomers. researchgate.net A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net This method provides a reliable way to assign the (R) or (S) configuration to each chiral center in complex molecules like this compound without the need for X-ray crystallography. libretexts.orgtestbook.com
Chiral chromatography is a primary technique for separating enantiomers and diastereomers. wikipedia.orgmz-at.de Since Gelastatins A and B are stereoisomers, they can be separated from a mixture using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). researchgate.netwikipedia.org The CSP interacts differently with each stereoisomer, leading to different retention times and enabling their separation. wikipedia.org
To improve separation and analysis, derivatization of the molecule is often performed. aocs.org For a compound like this compound, reactive functional groups can be modified with a chiral derivatizing agent. This process converts the pair of stereoisomers into diastereomers, which have different physical properties and are more easily separated on a standard (achiral) chromatography column. Analysis of the separated derivatives allows for the quantification and characterization of the individual stereoisomers. aocs.org
Electronic Circular Dichroism (ECD) Calculations for this compound
Computational Approaches to this compound Conformation and Structure
Computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation and conformational analysis of complex natural products like this compound. researchgate.net These theoretical methods provide insights into the molecule's three-dimensional structure, conformational preferences, and interactions with biological targets at an atomic level. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable for understanding the dynamic nature of flexible molecules in different environments. dovepress.comnih.gov
In the context of gelastatins, computational studies have been instrumental in understanding their interaction with target enzymes and predicting the relative stabilities of their derivatives. researchgate.netkoreascience.kr One notable study employed molecular dynamics simulations and the free energy perturbation approach to investigate the binding of a gelastatin and its hydroxamate analogue to the tumor necrosis factor-α-converting enzyme (TACE). researchgate.netkoreascience.kr
For such studies, the initial step often involves geometry optimization of the molecule's structure. researchgate.net Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31+G* level, are utilized to obtain optimized geometries of the inhibitor-enzyme complex. researchgate.net These calculations help in modeling the active site, which for TACE includes the catalytic zinc ion coordinated to three histidine residues. researchgate.net
Molecular dynamics simulations are then performed to explore the conformational space of the molecule and its complex. dovepress.com These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site. researchgate.net For example, in the study of the gelastatin hydroxamate analogue, a key hydrogen bond was observed between the ligand and the backbone N-H of a leucine (B10760876) residue. researchgate.net
A significant application of these computational methods is the calculation of relative binding free energies, which can predict the binding affinity of different inhibitors. researchgate.net The free energy perturbation (FEP) method is a rigorous approach used for this purpose. researchgate.netresearchgate.net In the comparative study of gelastatin and its hydroxamate analogue, the calculated relative binding free energy indicated that the hydroxamate derivative binds more strongly to TACE by -3.37 kcal/mol. researchgate.netkoreascience.kr Such findings are critical in guiding the design of more potent and selective inhibitors. The study highlighted that while the hydroxamate group has a high desolvation energy cost, its strong, favorable interactions with the enzyme more than compensate for this, leading to improved binding affinity. researchgate.netkoreascience.kr
The following table summarizes the key computational findings from the study on the gelastatin analogue:
| Computational Method | Finding | Value |
| Molecular Dynamics / Free Energy Perturbation | Relative binding free energy of gelastatin hydroxamate (2) compared to gelastatin (1) for TACE | -3.37 kcal/mol |
| Molecular Dynamics | Key hydrogen bond distance between ligand 2 and Leu338 backbone N-H | ~1.97 Å |
Table 1: Computational data on the interaction of a gelastatin analogue with TACE. researchgate.net
These computational approaches not only support experimental findings but also provide a predictive framework for the rational design of novel analogues with enhanced biological activity. researchgate.net By elucidating the conformational preferences and key interactions of this compound and its derivatives, computational studies play a vital role in the field of medicinal chemistry. estranky.sk
Biosynthetic Pathway Investigations of Gelastatin B
Identification of Biosynthetic Precursors for Gelastatin B
The biosynthesis of polyketides, such as this compound, originates from simple carboxylic acid units that are activated as coenzyme A (CoA) thioesters. wikipedia.org The core structure of this compound is assembled by a Polyketide Synthase (PKS) enzyme. Based on the known mechanisms of PKSs, the primary building blocks for the this compound backbone are proposed to be acetyl-CoA as a starter unit and malonyl-CoA as extender units. wikipedia.orgyoutube.com
The starter unit initiates the polyketide chain, and each subsequent condensation with an extender unit elongates the chain. The specific number of starter and extender units would be dictated by the modular organization of the responsible PKS.
| Proposed Precursor | Role in Biosynthesis | Origin |
| Acetyl-CoA | Starter Unit | Primary metabolism (e.g., glycolysis, fatty acid degradation) |
| Malonyl-CoA | Extender Unit | Carboxylation of Acetyl-CoA by Acetyl-CoA carboxylase youtube.com |
Proposed Enzymatic Steps in this compound Biosynthesis
The formation of the complex chemical structure of this compound is likely catalyzed by a Type I modular Polyketide Synthase (PKS). These are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of chain elongation. wikipedia.orgescholarship.org The proposed enzymatic steps within each module are as follows:
Acyltransferase (AT): This domain selects the appropriate starter unit (acetyl-CoA) or extender unit (malonyl-CoA) and transfers it to the Acyl Carrier Protein (ACP) domain.
Acyl Carrier Protein (ACP): The ACP domain holds the growing polyketide chain via a phosphopantetheine arm. wikipedia.org
Ketosynthase (KS): This domain catalyzes the Claisen condensation between the growing polyketide chain attached to the KS domain and the extender unit on the ACP domain, resulting in chain elongation. escholarship.org
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Following the condensation, the β-keto group can be sequentially modified by these domains to a hydroxyl, a double bond, or a single bond, respectively. The specific set of these reductive domains within a module determines the final oxidation state of that portion of the polyketide backbone.
Thioesterase (TE): The final module typically contains a thioesterase domain which cleaves the completed polyketide chain from the PKS, often catalyzing its cyclization to form a stable product like the dihydropyrone ring found in this compound.
After the PKS has synthesized the polyketide backbone, a series of post-PKS tailoring enzymes, such as oxidoreductases, would likely be required to install the final functional groups, including hydroxylations and the formation of the conjugated triene system characteristic of this compound.
Genetic Loci Implicated in this compound Production
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found organized together in a contiguous region of the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govmdpi.com While the specific BGC for this compound has not yet been identified and characterized, it is predicted to contain the following key genes:
A Type I Polyketide Synthase (PKS) gene: This would be a large, multi-domain gene encoding the core enzyme responsible for assembling the polyketide backbone. nih.gov
Genes for Tailoring Enzymes: This would include genes encoding for enzymes like P450 monooxygenases, dehydrogenases, and other oxidoreductases that modify the PKS-derived intermediate to yield the final this compound structure.
A Transcription Factor gene: The expression of genes within a BGC is often regulated by a pathway-specific transcription factor, which is itself encoded within the cluster. mdpi.com
Transporter genes: A gene encoding a transporter protein might also be present to export the final product out of the fungal cell.
The producing organism of Gelastatins A and B is the fungus Westerdykella multispora. funcmetabol.comkaist.ac.kr Genome sequencing of this fungus and subsequent bioinformatic analysis using tools like antiSMASH or PRISM would be the standard approach to identify the putative this compound BGC. nih.gov
Heterologous Expression and Reconstitution of this compound Biosynthetic Pathways
Heterologous expression is a powerful technique used to produce natural products in a more genetically tractable host organism, to characterize biosynthetic pathways, and to engineer novel compounds. justia.comnih.gov This strategy involves cloning the entire BGC from the native producer and expressing it in a well-characterized host, such as Aspergillus nidulans or Saccharomyces cerevisiae. rsc.org
For this compound, once its BGC is identified, heterologous expression could offer several advantages:
Increased Production: Overcoming low titers or difficult cultivation conditions of the native Westerdykella multispora. nih.gov
Pathway Characterization: Confirming the function of the BGC by observing the production of this compound in the heterologous host. Gene knockout or individual gene expression studies within the host can then be used to elucidate the function of each enzyme in the pathway. rsc.org
Metabolic Engineering: Facilitating the genetic manipulation of the PKS and tailoring enzymes to generate novel analogues of this compound. justia.com
The general workflow for this approach is summarized below.
| Step | Description | Key Considerations |
| 1. BGC Identification | Locating the putative this compound gene cluster in the genome of Westerdykella multispora. | Use of genome mining tools (e.g., antiSMASH). nih.gov |
| 2. BGC Cloning | Cloning the entire, often large (>30 kb), gene cluster into a suitable expression vector. | Techniques like Transformation-Associated Recombination (TAR) cloning are often used. |
| 3. Host Selection | Choosing a suitable heterologous host that is genetically tractable and provides necessary precursors. | Common hosts include Aspergillus species or yeast. nih.govrsc.org |
| 4. Expression & Analysis | Transforming the host with the BGC-containing vector and analyzing culture extracts for this compound production. | Methods include HPLC and mass spectrometry. |
Chemoenzymatic Approaches to this compound Analogue Synthesis
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry to create novel molecules. csic.esrsc.org This approach is highly valuable for generating analogues of complex natural products like this compound.
Studies have reported the synthesis of Gelastatin analogues. For instance, hydroxamic acid analogues of gelastatins have been prepared through a one-step conversion reaction. nih.gov Another approach involved replacing the conjugated triene unit with substituted benzylidene groups. kaist.ac.kr
Chemoenzymatic strategies could be employed in several ways to diversify the this compound scaffold:
Enzymatic Modification of Synthetic Precursors: Using enzymes like lipases or oxidoreductases to selectively modify a chemically synthesized intermediate before its final conversion to a this compound analogue. frontiersin.orgresearchgate.net
Biocatalytic Modification of the Natural Product: Treating the isolated this compound with a panel of enzymes (e.g., lipases for esterification, glycosyltransferases for glycosylation) to add new functional groups at specific positions.
One-Pot Multi-Enzyme Cascades: Designing a cascade of enzymatic reactions to build or modify parts of the this compound structure in a single reaction vessel, which can be more efficient and sustainable than multi-step chemical synthesis. nih.gov
An example of a potential chemoenzymatic route to an analogue is outlined below.
| Strategy | Enzyme Class | Potential Modification to this compound | Example Analogue |
| Acylation | Lipase | Esterification of a hydroxyl group. | Acyl-Gelastatin B |
| Glycosylation | Glycosyltransferase | Addition of a sugar moiety. | Glycosyl-Gelastatin B |
| Halogenation | Halogenase | Introduction of a halogen atom. | Chloro-Gelastatin B |
| Hydroxylation | P450 Monooxygenase | Addition of a hydroxyl group. | Hydroxy-Gelastatin B |
These approaches leverage the high regio- and stereoselectivity of enzymes to generate derivatives that may possess improved or novel biological activities, which would be difficult to achieve through purely chemical methods. semanticscholar.org
Chemical Synthesis Strategies for Gelastatin B and Its Analogues
Total Synthesis Approaches to Gelastatin B
The scarcity of this compound from natural sources necessitated the development of efficient total synthesis routes to enable further biological evaluation and analogue development. koreascience.krlookchem.com
Retrosynthetic Analysis and Key Disconnections for this compound
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.netucoz.com For a complex molecule like this compound, key disconnections are crucial for simplifying the structure into manageable fragments. numberanalytics.comnumberanalytics.com
A common retrosynthetic strategy for this compound involves a few key disconnections:
Macrolactamization: The macrocyclic ring is often disconnected at the amide bond. This simplifies the target to a linear amino acid precursor. The subsequent ring-closing step, or macrolactamization, is a critical and often challenging transformation.
Olefin Formation: The conjugated diene or triene system is another logical point for disconnection. lookchem.com This disconnection often leads to simpler carbonyl compounds and phosphonium (B103445) ylides, setting the stage for a Wittig-type reaction to construct the carbon-carbon double bonds. lookchem.com
Side Chain Attachment: The functionalized side chains can be disconnected, leading to a core macrocycle and separate side-chain building blocks.
One of the first practical total syntheses of gelastatins identified a route starting from Meldrum's acid. lookchem.com This approach highlights a convergent synthesis strategy where different fragments of the molecule are synthesized separately before being joined together. sathyabama.ac.in
Strategic Enantioselective Synthesis of this compound
Enantioselective synthesis is critical as the biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. wikipedia.orgslideshare.net The goal is to produce a single enantiomer rather than a racemic mixture. wikipedia.org
Key strategies for establishing the stereocenters in this compound synthesis include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. york.ac.ukuwindsor.ca For instance, asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, can be used to set key stereocenters with high enantioselectivity. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed.
In the synthesis of this compound, controlling the geometry of the double bonds within the macrocycle is as important as controlling the chiral centers. The stereochemistry of the conjugated system is often established using stereoselective Wittig reactions or other olefination methods. lookchem.com
Advancements and Challenges in this compound Total Synthesis
The total synthesis of this compound is not without its difficulties. Key challenges include:
Macrocyclization: The formation of the large ring can be low-yielding due to competing dimerization or polymerization reactions.
Stereocontrol: Achieving the correct stereochemistry for all chiral centers and the geometry of the conjugated double bonds simultaneously is a significant hurdle.
Stability: The conjugated triene system in this compound is sensitive and can be prone to isomerization or decomposition, especially under harsh reaction conditions. koreascience.krlookchem.com
Despite these challenges, significant advancements have been made. Researchers have developed practical, multi-gram scale syntheses of gelastatins, which has been crucial for extensive biological studies and the development of analogues. koreascience.krlookchem.com One successful synthesis was completed in nine steps starting from Meldrum's acid. lookchem.com The development of cascade reactions, where multiple bond-forming events occur in a single operation, offers a promising avenue for increasing the efficiency of future syntheses. 20.210.105
Synthetic Methodologies for this compound Analogues
The synthesis of analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity and to develop new compounds with improved properties. rsc.orgnih.govrsc.org
Development of Efficient Synthetic Routes for Structural Diversification
To explore the SAR of this compound, chemists have developed flexible synthetic routes that allow for the modification of various parts of the molecule. acsmedchem.orgestranky.sk This often involves replacing the complex conjugated triene unit with more synthetically accessible groups, such as substituted benzylidene groups. acsmedchem.org
Key approaches for structural diversification include:
Modification of the Side Chains: The peripheral side chains can be altered to probe their role in binding to the target enzyme.
Altering the Macrocycle: The size and flexibility of the macrocyclic ring can be changed.
Replacing the Conjugated System: As mentioned, the sensitive triene can be replaced with more stable aromatic or heteroaromatic systems. acsmedchem.org
The Morita-Baylis-Hillman reaction has been utilized as a key step in the synthesis of certain Gelastatin analogues, demonstrating the application of powerful carbon-carbon bond-forming reactions in generating structural diversity. scribd.comrsc.org
Stereocontrolled Synthesis of this compound Analogues
Just as with the parent compound, controlling the stereochemistry of this compound analogues is paramount. rsc.org The methods used are often similar to those employed in the total synthesis of the natural product, including the use of chiral catalysts and auxiliaries. york.ac.uk
The development of stereocontrolled methods for analogue synthesis allows for the preparation of specific diastereomers and enantiomers. nih.gov This is essential for deconvoluting the complex SAR and for identifying analogues with optimal potency and selectivity. The ability to synthesize specific stereoisomers allows researchers to determine if one configuration is significantly more active than others, guiding future drug design efforts. acsmedchem.org
| Synthesis Type | Key Strategy | Primary Goal | Example Reaction/Concept |
| Total Synthesis | Retrosynthetic Analysis | Deconstruct target into simple precursors | Macrolactamization, Wittig Olefination |
| Total Synthesis | Enantioselective Synthesis | Produce a single, biologically active enantiomer | Asymmetric Catalysis (e.g., CBS Reduction) |
| Analogue Synthesis | Structural Diversification | Explore Structure-Activity Relationships (SAR) | Replacing triene with benzylidene groups |
| Analogue Synthesis | Stereocontrolled Synthesis | Prepare specific stereoisomers for SAR studies | Morita-Baylis-Hillman Reaction |
Utility of Organometallic Chemistry in this compound Analogue Synthesis
The synthesis of this compound analogues has leveraged various strategies from organometallic chemistry to construct the core structures and introduce diverse functionalities. Organometallic reagents, particularly those involving zinc, magnesium, and lithium, are instrumental in forming new carbon-carbon bonds, a critical step in building the complex molecular architecture of these analogues. fiveable.meupce.cz
A notable application of organometallic principles in this context is the Morita-Baylis-Hillman (MBH) reaction. rsc.orgresearchgate.net This reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde, often utilizes organocatalysts but its principles are closely related to organometallic transformations. For instance, in the synthesis of Gelastatin analogues where the triene unit is replaced by a benzylidene group, the MBH reaction is a key step. The reaction between an aldehyde and methyl acrylate (B77674) can be catalyzed by various reagents to produce the desired (E)- or (Z)-isomeric adducts, which serve as precursors to the pentenolide core. rsc.org
Furthermore, organozinc compounds have been employed in the synthesis of related structures. For example, the in situ generation of a zinc-based coupling partner from methyl propiolate using zinc bromide (ZnBr2) and triethylamine (B128534) (Et3N) has been utilized in palladium-catalyzed alkynylation reactions to build the pentenolide scaffold. sci-hub.se The use of organometallic reagents like butyllithium (B86547) (BuLi) is also noted for the in situ reduction of palladium catalysts used in these coupling reactions. sci-hub.se The reactivity of these organometallic species allows for the construction of complex carbon skeletons under relatively mild conditions.
Palladium-Catalyzed Processes in Pentenolide Analogue Preparation
Palladium catalysis has proven to be a powerful and versatile tool in the preparation of pentenolide analogues of this compound. The butenolide or pentenolide ring system is a core feature of this compound, and palladium-catalyzed reactions offer efficient methods for its construction and functionalization. nih.govorganic-chemistry.org
Several palladium-catalyzed processes have been developed for the synthesis of substituted butenolides. One common approach involves the coupling of 4-tosyl-2(5H)-furanone with various boronic acids. This palladium-catalyzed Suzuki-type coupling allows for the introduction of a wide range of substituents at the 4-position of the butenolide ring. organic-chemistry.org Another strategy is the palladium-catalyzed arylation of butenolides, which demonstrates high selectivity for the γ-position, enabling the construction of quaternary carbon centers. organic-chemistry.org
In the context of this compound analogues, palladium-catalyzed reactions are crucial for building the extended side chains and for the cyclization to form the lactone ring. For example, a synthetic route towards γ-alkylidene pentenolides involves a series of palladium-catalyzed reactions, including the alkynylation of 2-iodo allylic alcohols with methyl propiolate, followed by a hydrostannylation of the resulting enyne ester. sci-hub.se The stereoselective cis-hydrometalation of the triple bond, followed by another coupling reaction, allows for the controlled formation of the desired stereochemistry in the final product. sci-hub.se
A summary of representative palladium-catalyzed reactions in the synthesis of pentenolide analogues is presented below:
| Reaction Type | Substrates | Catalyst/Reagents | Product | Ref |
| Suzuki Coupling | 4-tosyl-2(5H)-furanone, Boronic acids | Palladium catalyst | 4-substituted 2(5H)-furanones | organic-chemistry.org |
| γ-Arylation | Butenolides, Aryl bromides | Palladium catalyst | γ-aryl butenolides | organic-chemistry.org |
| Alkynylation | 2-iodo allylic alcohols, Methyl propiolate | Palladium catalyst | Enyne esters | sci-hub.se |
| Hydrostannylation | Enyne esters | Palladium catalyst, Tributyltin hydride | Stannylated pentenolides | sci-hub.se |
Derivatization Strategies for this compound
Introduction of Functional Groups for Biological Modulation
The derivatization of this compound by introducing various functional groups is a key strategy to modulate its biological activity, selectivity, and pharmacokinetic properties. A significant modification involves replacing the conjugated triene unit of the natural product. This part of the molecule is susceptible to isomerization and degradation, which can lead to reduced stability. koreascience.kr
One successful approach has been the replacement of the triene side chain with a more stable benzylidene group. researchgate.net This modification simplifies the structure while retaining significant biological activity. The synthesis of these benzylidene-gelastatin analogues demonstrated that the (Z)-isomer exhibited matrix metalloproteinase (MMP) inhibitory activities comparable to the natural products, making it a valuable lead for developing therapeutically useful MMP inhibitors. researchgate.net
Further modifications have focused on the side chain to improve inhibitory activity and selectivity, particularly against tumor necrosis factor-alpha converting enzyme (TACE). Extensive modifications of the core structure of gelastatins have led to compounds with improved activity and selectivity for TACE. koreascience.kr The introduction of different functional groups can influence how the inhibitor interacts with the S1' subsite of the enzyme, which is a key determinant of selectivity among different metalloproteinases. rsc.org For example, the design of inhibitors with novel butynyloxy P1' groups that fit into the channel between the S1' and S3' pockets of TACE has been explored. rsc.org
Synthesis of Hydroxamates and Other Zinc-Binding Motifs
A critical feature of many metalloproteinase inhibitors is a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site. While the natural gelastatins possess a carboxylic acid as the ZBG, a highly effective strategy for enhancing inhibitory potency is the conversion of this carboxylic acid to a hydroxamate. nih.govacs.org
The synthesis of gelastatin hydroxamates can be achieved through a straightforward one-step conversion from the parent gelastatins. nih.gov These hydroxamic acid analogues have shown significantly enhanced inhibitory activities. For instance, synthetic gelastatin hydroxamates displayed potent inhibition against MMP-2, MMP-9, and TACE with IC50 values in the low nanomolar range (6, 23, and 28 nM, respectively). nih.gov The hydroxamate moiety forms a strong bidentate coordination with the active site zinc ion, which largely accounts for the increased potency. researchgate.net
However, the strong chelating nature of hydroxamates can lead to a lack of selectivity and potential toxicity. researchgate.net This has prompted research into alternative zinc-binding motifs. Other functional groups that can act as ZBGs include phosphinic acids and hydrazides. researchgate.net These alternative groups may offer a different binding affinity for the zinc ion, potentially leading to improved selectivity for the target enzyme over other metalloproteinases.
Modulating Activity via Heterocyclic Core Substitutions
Modification of the central heterocyclic core of this compound, a 5-methylene-5,6-dihydro-2H-pyran-2-one, is another important strategy for modulating its biological activity. The core structure serves as a scaffold to position the zinc-binding group and the side chains that interact with the enzyme's subsites. Alterations to this scaffold can fine-tune the orientation of these key functional groups, thereby influencing potency and selectivity. koreascience.krkribb.re.kr
Research has been conducted on extensively modifying the core structure of gelastatins to enhance activity and selectivity for TACE over other MMPs. koreascience.kr One approach involves replacing the dihydropyranone core with other heterocyclic systems. For example, a series of coumarin-based MMP inhibitors were designed based on the structure of gelastatin hydroxamates. kribb.re.kr Some of these coumarin (B35378) analogues demonstrated potent inhibitory activities in both enzymatic and cellular assays, along with good selectivity against MMP-2 and MMP-9. kribb.re.kr
The structure-activity relationship (SAR) of heterocyclic cores is a broad area of research in the development of enzyme inhibitors. mdpi.comnih.gov For related classes of inhibitors, it has been shown that even subtle changes to the heterocyclic ring or its substituents can have a significant impact on biological activity. For instance, in a series of quinolin-2-one based inhibitors, substitutions on the heterocyclic ring system were critical for potent inhibition of VEGFR-2, another important target in cancer therapy. mdpi.com These findings underscore the principle that the heterocyclic core is not merely a passive scaffold but an active contributor to the pharmacophore, and its modification is a viable strategy for optimizing the properties of this compound analogues.
Biological Activities and Molecular Mechanisms of Gelastatin B
Enzyme Inhibition Profiles of Gelastatin B
This compound, a natural product isolated from the fungus Westerdykella multispora, has been identified as a potent inhibitor of a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). researchgate.net Its unique chemical structure allows it to interact with the active sites of these enzymes, modulating their catalytic activity. The inhibitory profile of this compound, particularly in conjunction with its stereoisomer Gelastatin A, has been a subject of significant research.
Matrix metalloproteinases are crucial for the degradation of the extracellular matrix and are deeply involved in both normal physiological processes and pathological conditions, including tumor invasion and metastasis. researchgate.netdovepress.com Gelastatins have emerged as novel, non-peptidic inhibitors of MMPs. researchgate.net
Research has demonstrated that this compound, typically analyzed as part of a 2:1 isomeric mixture with Gelastatin A, exhibits a pronounced inhibitory specificity for Gelatinase A, also known as MMP-2. researchgate.netnih.gov This enzyme plays a critical role in the breakdown of type IV collagen, a primary component of basement membranes, thereby facilitating cancer cell invasion. waocp.orgmdpi.com The inhibitory action of the gelastatin mixture against activated MMP-2 is potent, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.63 µM. researchgate.netrsc.org This targeted inhibition highlights the potential of this compound as a selective modulator of MMP-2 activity. The mechanism of inhibition is believed to involve the interaction of the gelastatin molecule with the zinc ion located in the catalytic domain of the enzyme. nih.gov
The efficacy of this compound's inhibitory action varies among different MMP subtypes. While it is a potent inhibitor of MMP-2, its effect on other metalloproteinases is significantly less pronounced. A comparative analysis of a 2:1 mixture of Gelastatin A and B revealed a substantial difference in inhibitory potency between MMP-2 and another gelatinase, MMP-9 (Gelatinase B). The IC₅₀ value for MMP-9 was 5.29 µM, which is over eight times higher than that for MMP-2, indicating a clear preference for the latter. researchgate.net Furthermore, studies have shown that at a concentration of 100 µM, the gelastatin mixture had no inhibitory effect on other metalloproteinases such as aminopeptidase (B13392206) M and thermolysin, underscoring its selectivity. nih.govrsc.org
| Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| MMP-2 (Gelatinase A) | 0.63 | researchgate.net |
| MMP-9 (Gelatinase B) | 5.29 | researchgate.net |
While this compound itself is primarily recognized as an MMP inhibitor, synthetic analogues have been developed that exhibit potent inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE). TACE is a key enzyme responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. cancerresearchuk.org
Hydroxamic acid analogues of gelastatins have demonstrated dual functionality, potently inhibiting both TACE and MMPs. These synthetic derivatives show significantly enhanced inhibitory activity compared to the natural gelastatin mixture. For instance, the hydroxamate analogues displayed IC₅₀ values of 28 nM against TACE, 6 nM against MMP-2, and 23 nM against MMP-9. Molecular dynamics simulations have suggested that the hydroxamate group forms strong, favorable interactions with the TACE active site, which includes the catalytic zinc ion, compensating for desolvation energy costs and leading to improved binding affinity.
| Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|
| MMP-2 | 6 | |
| MMP-9 | 23 | |
| TACE | 28 |
Matrix Metalloproteinase (MMP) Inhibition by this compound
Specificity Towards Gelatinase A (MMP-2)
Cellular Biological Activities of this compound
The enzyme-inhibiting properties of this compound translate into significant biological effects at the cellular level, particularly concerning cancer cells. Its activity is primarily linked to its ability to interfere with processes essential for tumor progression and metastasis.
The antiproliferative activity of this compound is closely associated with its potent inhibition of MMP-2. By preventing the degradation of the extracellular matrix, this compound can effectively hinder the invasion and migration of cancer cells, which are critical steps in metastasis.
Laboratory studies have demonstrated this anti-invasive effect. A mixture of Gelastatin A and B was shown to inhibit the invasion of B16F10 melanoma cells through a Matrigel basement membrane in a dose-dependent manner. researchgate.net This finding directly links the compound's MMP-inhibitory function to a tangible anti-cancer effect at the cellular level, specifically by impeding the metastatic potential of these highly invasive cancer cells. While this demonstrates a clear anti-metastatic potential, it is distinct from direct cytotoxicity, which involves directly killing cancer cells.
| Cell Line | Biological Effect | Observation | Reference |
|---|---|---|---|
| B16F10 Melanoma | Anti-invasion | Inhibited invasion through basement membrane Matrigel dose-dependently. | researchgate.net |
Antibacterial Activity Spectrum of this compound
This compound has demonstrated activity against specific bacteria, indicating a potential, though not yet fully characterized, antibacterial spectrum. Research has shown that this compound exhibits moderate inhibitory activity against the Gram-positive bacterium Bacillus subtilis. In one study, a mixture of Gelastatins A and B was evaluated for antibacterial activities, and compound 8 (a related derivative) showed a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL against B. subtilis researchgate.netresearchgate.net.
The term "antibiotic spectrum" refers to the range of microorganisms an antibiotic can inhibit or kill. wikipedia.org Antibiotics are categorized as broad-spectrum, effective against a wide range of bacteria (both Gram-positive and Gram-negative), or narrow-spectrum, which are effective against specific, limited groups of bacteria. wikipedia.orgwikipedia.org Currently, comprehensive data detailing the full antibacterial spectrum of pure this compound against a wide array of pathogenic bacteria is limited in publicly accessible research.
| Target Bacterium | Activity Type | Measurement (MIC) | Citation |
| Bacillus subtilis | Moderate Inhibition | 12.5 µg/mL* | researchgate.netresearchgate.net |
Note: The reported MIC value was for a compound derivative in a study evaluating a mixture containing Gelastatins.
Investigation of Anti-Pest Activity for this compound
The investigation into the specific anti-pest activities of this compound is an area where published research is not widely available. Natural products are a significant area of focus for the development of new pesticides because they are often biodegradable and can offer novel modes of action. hep.com.cnhep.com.cn These compounds can act as repellents, feeding deterrents, growth retardants, or toxicants to various insect pests. researchgate.net Research into natural insecticides often examines compounds like alkaloids, flavonoids, and terpenoids for their effects on agricultural and disease-vectoring pests. hep.com.cnhep.com.cn However, specific studies detailing the efficacy or mechanism of this compound as an insecticide or anti-pest agent are not prominent in the current scientific literature.
Elucidation of Molecular Mechanisms of Action for this compound
The molecular mechanisms underlying the biological activities of this compound are primarily understood through its action as an inhibitor of specific enzymes.
Identification and Validation of Protein Targets
This compound is recognized as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. researchgate.net The primary and most well-documented protein targets for this compound are:
Gelatinase A (MMP-2): Gelastatins A and B were originally isolated and named for their inhibitory activity against Gelatinase A. researchgate.netresearchgate.net MMPs play a crucial role in the degradation of the extracellular matrix, a process essential for tissue remodeling, but also one that is exploited by cancer cells for invasion and metastasis. researchgate.net
Tumor Necrosis Factor-α Converting Enzyme (TACE): this compound is also an inhibitor of TACE (also known as ADAM17). researchgate.netacs.org TACE is a metalloprotease responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (TNF-α) to release its soluble, active form. acs.org Because of the structural similarities in the active sites of TACE and some MMPs, inhibitors can sometimes show activity against both. researchgate.net
| Protein Target | Protein Family | Function of Target | Citation |
| Gelatinase A (MMP-2) | Matrix Metalloproteinase | Extracellular matrix degradation | researchgate.netresearchgate.net |
| TACE (ADAM17) | A Disintegrin and Metalloproteinase | Processing of pro-TNF-α | researchgate.netacs.org |
Detailed Binding Interaction Analysis
Molecular modeling and dynamics simulations have provided detailed insights into how this compound interacts with its protein targets, particularly TACE. researchgate.net The active site of TACE contains a catalytic zinc ion (Zn++) which is crucial for its enzymatic function. researchgate.net
The key features of the binding interaction are:
Zinc Coordination: The inhibitor's structure allows it to coordinate with the Zn++ ion in the TACE active site. This interaction is a hallmark of many metalloprotease inhibitors. researchgate.netacs.org
Hydrogen Bonding: The stability of the this compound-TACE complex is reinforced by hydrogen bonds. For instance, a hydrogen bond can form between the inhibitor and the amino acid residue Glutamic acid 406 (Glu406) within the active site. researchgate.net
Active Site Residues: The active site is characterized by the presence of three histidine residues (His405, His409, and His415) that coordinate the zinc ion. researchgate.net The inhibitor fits into this pocket, disrupting the normal catalytic function of the enzyme.
Studies comparing this compound with its hydroxamate analogue have shown that the analogue binds more strongly to TACE. This increased affinity is attributed to the hydroxamate group forming more favorable interactions with the enzyme, which compensate for the energy required to remove water molecules from the binding site (desolvation energy). researchgate.net
Impact on Cellular Signaling Pathways
By inhibiting its protein targets, this compound can modulate critical cellular signaling pathways. The activation of a single receptor can trigger multiple parallel signaling pathways, creating a complex network that controls cell behavior. nih.gov
Inhibition of TACE and TNF-α Signaling: TACE is the primary enzyme that releases soluble TNF-α. acs.org Soluble TNF-α is a potent pro-inflammatory cytokine that signals by binding to its receptors (TNFR1 and TNFR2). This binding initiates downstream signaling cascades, most notably the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. acs.orgmdpi.com NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. frontiersin.org By inhibiting TACE, this compound reduces the amount of soluble TNF-α, thereby down-regulating the activation of the NF-κB pathway. acs.org
Inhibition of MMP-2 and Invasion Pathways: MMP-2 is instrumental in degrading type IV collagen, a major component of basement membranes. Its activity is closely linked to cancer cell invasion and metastasis. The signaling pathways that regulate MMP-2 expression are complex and include the MAPK (mitogen-activated protein kinase) pathways, such as the Ras-Raf-MEK-ERK pathway. frontiersin.org By directly inhibiting the enzymatic activity of MMP-2, this compound blocks a key downstream effector in these pro-invasive pathways, regardless of the upstream signals that led to the enzyme's production. researchgate.net This can interfere with processes like cell migration and the establishment of new tumors.
Receptor-Ligand Interaction Dynamics
The study of receptor-ligand interaction dynamics focuses on the rates of association and dissociation (kinetics) and the binding affinity between a ligand like this compound and its target protein. il-biosystems.comresearchgate.net These dynamics are crucial for understanding a compound's efficacy and mechanism of action. nih.gov
Techniques like molecular dynamics simulations are used to model these interactions over time. researchgate.netbiorxiv.org For this compound, such simulations have been employed to calculate the relative free energy of binding to TACE. researchgate.net This analysis reveals the stability of the inhibitor-enzyme complex. For example, the calculated relative binding free energy showed that gelastatin hydroxamate binds more favorably to TACE by -3.37 kcal/mol compared to this compound, providing a quantitative measure of the interaction's strength. researchgate.net
The dynamics of the interaction involve the ligand entering the enzyme's active site, forming specific non-covalent bonds with key residues, and physically blocking the site from accessing its natural substrate. researchgate.net The "residence time," or how long the inhibitor remains bound to the target, is a critical parameter that is often a better predictor of in vivo efficacy than binding affinity alone. biorxiv.org While specific kinetic constants (k_on, k_off) for this compound are not detailed in the reviewed literature, the computational studies confirm a stable interaction with its targets, which is the basis for its inhibitory function. researchgate.net
Structure Activity Relationship Sar Studies of Gelastatin B Analogues
Qualitative Structure-Activity Relationship Analysis for Gelastatin B
Qualitative structure-activity relationship (SAR) analysis examines how specific changes in a molecule's structure affect its biological activity, providing foundational insights for drug design. youtube.com For this compound, a natural product, a key area of SAR investigation has been the modification of its zinc-binding group. This compound naturally possesses a carboxylic acid moiety which is crucial for coordinating with the catalytic zinc ion in the active site of matrix metalloproteinases (MMPs) and other related enzymes like TNF-alpha converting enzyme (TACE). koreascience.krresearchgate.net
A pivotal modification in the study of this compound analogues was the conversion of the terminal carboxylic acid to a hydroxamic acid. nih.gov This single-step conversion resulted in analogues that exhibited significantly enhanced inhibitory activities. nih.gov
The Hydroxamic Acid Moiety : The introduction of a hydroxamic acid group in place of the carboxylic acid group in this compound led to the creation of potent dual inhibitors of TACE and MMPs. nih.gov Hydroxamic acids are known to be strong zinc-chelating groups, often leading to a substantial increase in inhibitory potency against zinc metalloenzymes.
Enhanced Inhibitory Potency : The synthetic hydroxamic acid analogues of this compound showed potent enzymatic inhibitory activities against MMP-2, MMP-9, and TACE, with IC50 values in the nanomolar range. nih.gov This suggests that the hydroxamic acid group forms a more favorable interaction with the zinc ion and the surrounding active site residues compared to the original carboxylic acid group.
These qualitative observations highlight a critical structural feature for the biological efficacy of this compound derivatives, establishing the zinc-binding group as a primary point for modification to enhance potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a step beyond qualitative analysis by establishing a mathematical correlation between the chemical structure and biological activity. wikipedia.org This computational method uses physicochemical or theoretical molecular descriptors to predict the activity of new or untested compounds. wikipedia.orgmdpi.com A general QSAR model takes the form:
Activity = f (Molecular Descriptors) + error
The process involves several key steps:
Data Set Selection : A series of compounds with known biological activities (e.g., IC50 values) is compiled. For this compound, this would involve a set of its derivatives with measured inhibitory activities against a specific target like TACE. nih.gov
Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and lipophilic properties (e.g., logP). dovepress.combiolscigroup.us
Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.comnih.gov
While QSAR is a powerful tool for guiding the synthesis of new analogues, specific QSAR models for this compound derivatives are not extensively detailed in the reviewed literature. However, the principles of QSAR would be directly applicable to a series of this compound analogues to quantitatively determine the influence of different substituents on their inhibitory potency. For example, a QSAR study could elucidate the precise electronic and steric requirements for optimal interaction with the enzyme's active site. dovepress.com
Computational Approaches in this compound SAR
Computational chemistry offers powerful tools to investigate the interactions between a ligand and its target protein at an atomic level, providing detailed insights that complement experimental SAR studies. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand within a protein's active site. biomedpharmajournal.orgmdpi.com For this compound analogues, docking studies have been employed to analyze their interaction with the catalytic domain of TACE. nih.gov
These studies help visualize how the inhibitor fits into the enzyme's binding pocket and identify key intermolecular interactions, such as:
Zinc Coordination : The primary interaction is the chelation of the catalytic zinc ion by the inhibitor's zinc-binding group (e.g., hydroxamic acid). researchgate.net
Hydrogen Bonding : Hydrogen bonds between the inhibitor and amino acid residues in the active site, such as glutamic acid, provide additional stability to the complex. researchgate.net
Hydrophobic Interactions : Other parts of the inhibitor molecule can form hydrophobic interactions with nonpolar pockets within the enzyme, contributing to binding affinity.
Docking studies of this compound's hydroxamate analogue within the TACE active site revealed that the active site consists of the Zn++ ion and three imidazole (B134444) groups from histidine residues (His405, His409, His415). researchgate.net Such analyses are invaluable for rationalizing observed activities and guiding the design of new analogues with improved binding affinity. nih.gov
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. frontiersin.orgmdpi.com This method provides insights into the stability of the complex, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov
MD simulations have been performed to study the complexes of both this compound and its hydroxamate analogue with TACE. koreascience.krresearchgate.net These simulations can assess the stability of the key interactions identified by docking, such as the coordination with the zinc ion and hydrogen bonds, over a period of nanoseconds. frontiersin.orgjpionline.org By observing the conformational changes and interaction energies throughout the simulation, researchers can gain a deeper understanding of the binding mechanism and the structural basis for the inhibitor's potency. nih.gov
Free energy perturbation (FEP) is an advanced computational method, often used in conjunction with MD simulations, to accurately predict the relative binding affinities of two ligands to a common target. chemrxiv.orgdrugdesigndata.org The method involves computationally "mutating" one ligand into another and calculating the associated free energy change, which corresponds to the difference in their binding free energies (ΔΔG). koreascience.krresearchgate.net
This technique was applied to this compound and its hydroxamate analogue to compute their relative free energy of binding to TACE. koreascience.krresearchgate.net The key findings from these studies include:
Stronger Binding of Hydroxamate : The FEP calculations predicted that the gelastatin hydroxamate analogue binds more strongly to TACE than the parent this compound. researchgate.net
Quantitative Prediction : The calculated relative binding free energy difference was -3.37 kcal/mol, indicating a significantly higher affinity for the hydroxamate derivative, which was in good agreement with experimental observations. koreascience.krresearchgate.net
FEP calculations provide a robust, quantitative prediction of binding affinity, making them a highly valuable tool in lead optimization. nih.gov
Molecular Dynamics Simulations for this compound-Target Complexes
Correlation between Structural Features and Biological Efficacy of this compound
The combined findings from qualitative SAR, and computational studies establish a clear correlation between the structural features of this compound analogues and their biological efficacy as metalloproteinase inhibitors.
The most critical structural determinant for the potency of this compound analogues is the nature of the zinc-binding group . The conversion of the native carboxylic acid to a hydroxamic acid is the single most effective modification for enhancing inhibitory activity against TACE and MMPs. nih.gov
Computational studies provide a detailed, atomic-level rationale for this observation:
Binding Mode : Molecular docking and MD simulations confirm that the hydroxamate group acts as a highly effective bidentate chelator for the catalytic zinc ion in the TACE active site. researchgate.netnih.gov
Binding Affinity : Free energy perturbation calculations have quantified the energetic advantage of the hydroxamate analogue, predicting a significantly stronger binding affinity compared to the parent compound, consistent with experimental data. koreascience.krresearchgate.net The calculations showed that the strong favorable interactions formed by the hydroxamate group with the enzyme outweigh the energetic penalty of removing it from water (desolvation). researchgate.net
The following table summarizes the inhibitory activities of this compound's hydroxamic acid analogue (Compound 2) against various metalloproteinases, illustrating the high efficacy achieved through this structural modification. nih.gov
| Enzyme | IC50 (nM) |
| MMP-2 | 6 |
| MMP-9 | 23 |
| TACE | 28 |
This interactive table is based on data reported for the hydroxamic acid analogue of this compound. nih.gov
Design Principles for Optimized this compound Analogues
The development of optimized analogues of this compound, a natural product inhibitor of matrix metalloproteinases (MMPs), is guided by several key structure-activity relationship (SAR) principles. These principles have been derived from systematic modifications of the this compound scaffold and subsequent evaluation of the analogues' biological activities. The primary goals of these modifications are to enhance inhibitory potency, improve selectivity for specific MMPs or other related enzymes like TNF-alpha converting enzyme (TACE), and simplify the chemical structure for more efficient synthesis.
A foundational design principle involves the modification of the zinc-binding group. This compound naturally possesses a carboxylic acid moiety that coordinates with the catalytic zinc ion in the active site of MMPs. A significant enhancement in potency is consistently observed when this carboxylic acid is converted to a hydroxamic acid. nih.govresearchgate.net This is attributed to the bidentate coordination of the hydroxamate group with the zinc ion, forming a more stable five-membered ring complex. researchgate.net Molecular dynamics simulations have shown that while the hydroxamate group has a higher desolvation energy cost compared to the carboxylate, this is more than compensated for by the strong, favorable interactions it forms within the enzyme's active site, leading to a significant improvement in binding affinity. researchgate.netresearchgate.net
Another crucial design principle focuses on the replacement of the chemically sensitive conjugated triene system found in the natural product. This triene is cumbersome for chemical synthesis and may contribute to instability. Researchers have successfully replaced this unit with substituted benzylidene groups. acsmedchem.org This simplification of the molecular structure facilitates a more divergent and rapid synthesis of a variety of analogues. acsmedchem.org The (Z)-isomeric configuration of these benzylidene-gelastatins has been shown to exhibit MMP-inhibitory activities comparable to the natural product, making this scaffold a viable lead for further optimization.
Furthermore, the exploration of various substituents on the aromatic ring of the benzylidene analogues constitutes a key aspect of the design strategy. By introducing different functional groups, it is possible to modulate the electronic and steric properties of the inhibitor, thereby influencing its interaction with the enzyme's binding pockets and potentially enhancing both potency and selectivity.
Rational Modification for Enhanced Target Selectivity and Potency
The rational modification of this compound analogues aims to achieve enhanced selectivity for specific enzyme targets, such as distinguishing between different MMPs or targeting related enzymes like TACE, while simultaneously increasing inhibitory potency. This is often accomplished through a structure-based design approach, leveraging knowledge of the three-dimensional structure of the target enzyme's active site.
A primary strategy for enhancing potency has been the conversion of the native carboxylate group to a hydroxamic acid. This modification leads to a significant increase in inhibitory activity against MMPs and TACE. For instance, hydroxamic acid analogues of gelastatins have demonstrated potent inhibition of MMP-2, MMP-9, and TACE with IC50 values in the low nanomolar range (6, 23, and 28 nM, respectively). nih.gov Computational studies have provided a rationale for this enhanced potency, revealing that the hydroxamate group forms strong favorable interactions with the TACE active site, which overcomes the higher desolvation energy penalty. researchgate.netresearchgate.net
To improve selectivity, modifications are often directed towards the regions of the inhibitor that interact with the specificity pockets of the enzyme, particularly the S1' pocket. Since the S1' pockets of different MMPs and TACE vary in size and shape, introducing bulky or specifically interacting substituents can favor binding to one enzyme over another. For example, the design of selective TACE inhibitors often involves introducing large, lipophilic substituents at the P1' position. While this can enhance selectivity, it may also decrease aqueous solubility, presenting a challenge that requires further chemical modification to overcome.
Docking studies and molecular dynamics simulations are instrumental in the rational design process. For instance, the docking mode of a hydroxamic acid analogue with the catalytic domain of TACE has been used to analyze the binding mode and guide further analogue design. nih.gov These computational models can predict how a modified analogue will fit into the active site and can help to identify key interactions, such as hydrogen bonds, that contribute to binding affinity and selectivity. For example, in the TACE-gelastatin hydroxamate complex, a crucial hydrogen bond is formed between the inhibitor and the backbone N-H of Leu338. researchgate.net By understanding these interactions at a molecular level, chemists can make more informed decisions about which modifications are most likely to lead to improved inhibitors.
The table below summarizes the inhibitory activities of selected this compound analogues, illustrating the impact of specific structural modifications.
| Compound | Target Enzyme | IC50 (nM) | Key Structural Modification |
| This compound Analogue (Hydroxamate) | MMP-2 | 6 | Conversion of carboxylic acid to hydroxamic acid |
| This compound Analogue (Hydroxamate) | MMP-9 | 23 | Conversion of carboxylic acid to hydroxamic acid |
| This compound Analogue (Hydroxamate) | TACE | 28 | Conversion of carboxylic acid to hydroxamic acid |
Advanced Analytical Methodologies for Gelastatin B Research
Chromatographic Techniques for Separation and Purification of Gelastatin B and Analogues
Chromatography is a fundamental technique for separating individual components from a complex mixture, making it indispensable in natural product research. For this compound, which is often isolated from fungal cultures containing a mixture of related stereoisomers and other metabolites, chromatographic methods are crucial for obtaining pure compounds for analysis and bioassays.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for the final purification and analysis of this compound. researchgate.net Its high resolution and sensitivity are ideal for separating closely related isomers like Gelastatin A and this compound. researchgate.netresearchgate.net Research has demonstrated the efficacy of reversed-phase HPLC (RP-HPLC) for this purpose. In a typical application, a reversed-phase column is used with a mobile phase consisting of an organic solvent mixed with an aqueous, slightly acidic solution. researchgate.net This setup allows for the separation of the isomers based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. researchgate.net The final separation of Gelastatin A and B was achieved using an isocratic elution system. researchgate.net
| Parameter | Condition |
|---|---|
| Column | YMCpack ODS-AM (4.6mm i.d. x 250mm) |
| Mobile Phase | 35% Acetonitrile (CH₃CN) containing 0.05% Trifluoroacetic Acid (TFA) |
| Elution Mode | Isocratic |
| Detection | UV |
Preparative Chromatography for Compound Isolation
The objective of preparative chromatography is to isolate larger quantities of a pure substance for extensive biological testing and structural elucidation. warwick.ac.uk The isolation of this compound from its natural source, the fungus Westerdykella multispora, involves a multi-step purification process. researchgate.net This process begins with broader separation techniques to handle the large volume of the initial culture broth and progressively moves to finer resolution methods. researchgate.net
The initial steps typically involve column chromatography using adsorbents like Diaion HP-20 and silica (B1680970) gel. researchgate.net The culture filtrate is first passed through a Diaion HP-20 column, and the active principles are eluted with a methanol-water mixture. researchgate.net Subsequent purification is carried out on a silica gel column using a chloroform-methanol solvent system. researchgate.net A final polishing step often employs size-exclusion chromatography, such as with a Sephadex LH-20 column, before the sample is subjected to preparative HPLC for the final separation of the isomers. researchgate.netnih.gov
Advanced Spectroscopic Characterization in Research Settings
Once a compound is purified, spectroscopic techniques are employed to determine its precise chemical structure. For a complex molecule like this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is required for unambiguous structural assignment.
High-Resolution Mass Spectrometry for this compound Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.com Unlike unit mass resolution instruments, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.comneu.edu.tr For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was used to establish its molecular formula as C₁₄H₁₆O₄. researchgate.net The instrument provided an observed mass for the protonated molecule (M+H)⁺ of 249.1099, which was in close agreement with the calculated value of 249.1127, confirming the proposed elemental composition. researchgate.net This level of precision is essential for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com
Advanced NMR Techniques for Complex Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules. The structural analysis of this compound and its stereoisomer, Gelastatin A, was accomplished through extensive 1D and 2D NMR experiments. researchgate.netresearchgate.net
| Position No. | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 167.2 | - |
| 3 | 126.9 | - |
| 4 | 137.0 | 7.00 s |
| 5 | 129.6 | - |
| 6 | 72.2 | 5.20 s |
| 1' | 27.9 | 2.60 dd (7.4) |
| 2' | 34.0 | 2.54 dd (7.4) |
| 3' | 176.6 | - |
| 1" | 133.0 | 6.27 d (11.4) |
| 2" | 125.1 | 6.59 dd (14.4, 11.4) |
| 3" | 139.7 | 6.42 dd (14.4, 10.5) |
| 4" | 129.5 | 6.23 m |
| 5" | 142.1 | 5.94 m |
| 6" | 18.0 | 1.80 d (6.8) |
High-Throughput Screening Assays for this compound Biological Activity
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biochemical activity of a large number of compounds against a specific biological target. nih.gov This approach is essential for identifying "lead" compounds from large collections that can be further optimized for therapeutic use. plos.org
Since this compound was identified as an inhibitor of Gelatinase A (also known as matrix metalloproteinase-2, MMP-2), a key enzyme involved in cancer cell invasion and metastasis, HTS assays are central to evaluating its potency and selectivity. nih.govnih.gov Researchers have developed HTS methods using the purified catalytic domain of human Gelatinase A. nih.gov These assays often employ synthetic substrates that produce a fluorescent or chromogenic signal upon cleavage by the enzyme. nih.gov By measuring the change in signal in the presence of test compounds like this compound, researchers can quickly quantify the inhibitory activity. nih.gov For example, a screen of thousands of compounds was performed using the catalytic domain of Gelatinase A and a chromogenic thiopeptolide substrate to identify potent and selective inhibitors. nih.gov Such HTS systems are invaluable for discovering novel anti-pathogenic agents. tandfonline.com
Enzymatic Inhibition Assays
Enzymatic inhibition assays are fundamental in the study of this compound, a natural product known for its potent inhibitory effects on specific enzymes, particularly matrix metalloproteinases (MMPs). These assays are designed to determine the concentration of this compound required to inhibit the activity of a target enzyme by 50%, a value known as the half-maximal inhibitory concentration (IC50).
Research has shown that this compound is a powerful inhibitor of gelatinase A (MMP-2). researchgate.net One of the earliest studies on this compound demonstrated its potent and specific inhibition of activated gelatinase A with an IC50 value of 0.63 µM. researchgate.net Notably, it did not show inhibitory activity against other metalloproteinases like aminopeptidase (B13392206) M and thermolysin at concentrations up to 100 µM. researchgate.net
The inhibitory activity of this compound extends to other members of the MMP family, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. nih.govnih.gov Dysregulation of MMPs is implicated in various pathological processes. This compound has been identified as an inhibitor of MMP-1, MMP-2, and MMP-9. nih.gov
A common method for assessing MMP inhibition involves the use of a fluorogenic substrate. researchgate.net For instance, a coumarin-labeled peptide can be used where the fluorescence is initially quenched. researchgate.net Upon cleavage of the peptide by the MMP, a significant increase in fluorescence is observed. researchgate.net The inhibitory effect of a compound like this compound is measured by its ability to prevent this fluorescence increase. researchgate.net
The specificity of this compound's inhibitory action is a key area of investigation. While it strongly inhibits certain MMPs, its effect on others can be significantly weaker. osti.gov This selectivity is a critical factor in its potential as a research tool. The table below summarizes the known IC50 values of this compound against various matrix metalloproteinases.
Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases
Further research is needed to quantify the IC50 values for MMP-1 and MMP-9.
Cell-Based Functional Assays
Cell-based functional assays are crucial for understanding the biological effects of this compound in a cellular context. These assays move beyond simple enzyme inhibition to explore how the compound affects complex cellular processes. nih.gov
One of the most significant functional effects of this compound is the inhibition of angiogenesis, the formation of new blood vessels. nih.gov This process is vital in both normal physiological functions and in pathological conditions. nih.gov In vitro angiogenesis assays are commonly used to evaluate the anti-angiogenic potential of compounds like this compound. mdpi.com A widely used model involves co-culturing human umbilical vein endothelial cells (HUVECs) with fibroblasts on a basement membrane-like matrix, such as Matrigel®. mdpi.comn-genetics.com In this system, endothelial cells typically form capillary-like structures, a process that can be inhibited by anti-angiogenic agents. n-genetics.com The effect is often quantified by measuring the area covered by these structures or the length of the formed tubes. mdpi.com
Another important cell-based assay is the cell migration assay. rjpharmacognosy.ir This assay is relevant because cell migration is a key component of angiogenesis and tumor metastasis. The anti-angiogenic properties of this compound are linked to its ability to inhibit the migration of endothelial cells.
In the context of cancer research, the cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines. researchgate.net For example, some derivatives have shown moderate inhibitory activities against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HT-29 (colon cancer), and SGC-7901 (gastric cancer). researchgate.net These assays typically measure cell viability or proliferation after exposure to the compound over a specific period. nih.gov
Table 2: Examples of Cell-Based Functional Assays in this compound Research
Automated Binding Characterization Techniques
Automated binding characterization techniques provide detailed, quantitative insights into the molecular interactions between this compound and its biological targets. These methods are essential for understanding the affinity and kinetics of the binding events, which underpin the compound's biological activity.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology used to monitor biomolecular interactions in real-time. biologymedjournal.comcytivalifesciences.com In a typical SPR experiment to study this compound, a target protein, such as an MMP, is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. cytivalifesciences.com The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of key kinetic parameters, including the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. wikipedia.org
Isothermal Titration Calorimetry (ITC) is another valuable technique that directly measures the heat released or absorbed during a binding event. tainstruments.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). tainstruments.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target enzyme. tainstruments.com The resulting heat changes are measured to characterize the binding interaction comprehensively. tainstruments.com
Automated radioimmunoassays represent another advanced method for characterizing ligand binding. karolinum.cz These techniques can be used in competitive binding assays to determine the binding characteristics of a new ligand against a known radiolabeled ligand for a specific receptor. karolinum.cz This approach offers high sensitivity and can be automated for higher throughput. karolinum.cz
These automated techniques are superior to traditional methods as they provide real-time, quantitative data without the need for labels, which can sometimes interfere with molecular interactions. biologymedjournal.comnih.gov
Table 3: Automated Binding Characterization Techniques for this compound
Compound Names Mentioned:
| This compound |
| Aminopeptidase M |
| Thermolysin |
Future Directions and Perspectives in Gelastatin B Research
Exploration of Undiscovered Biological Activities of Gelastatin B
While this compound is primarily known as a potent inhibitor of matrix metalloproteinases (MMPs), its structural complexity suggests the possibility of other, as-yet-undiscovered biological activities. sci-hub.seresearchgate.net Future research will likely focus on screening this compound against a broader range of biological targets. Given that structurally related natural products exhibit diverse effects such as antifungal and cytotoxic activities, it is plausible that this compound may also interact with other enzymes or cellular pathways. sci-hub.sersc.org
Initial studies have shown that analogs of gelastatins can possess selective cytostatic activity against various cancer cell lines, including ovarian carcinoma and leukemia. sci-hub.se This indicates that the core scaffold of this compound could be a "privileged structure" for drug development, capable of interacting with multiple targets. sci-hub.se Investigations into its effects on processes like apoptosis, autophagy, or cellular senescence could reveal novel mechanisms of action beyond its established role in M-phase arrest. Furthermore, exploring its activity in non-cancer models, such as inflammatory or neurodegenerative diseases, could open up new therapeutic avenues.
Novel Synthetic Methodologies for Accessing Diverse this compound Chemotypes
The development of novel and efficient synthetic methodologies is crucial for exploring the full therapeutic potential of this compound. cuni.czkarolinum.cz While total syntheses have been achieved, future efforts will likely focus on creating more concise and flexible routes that allow for the generation of a wide array of analogs. karolinum.cz Diversity-Oriented Synthesis (DOS) is a promising strategy that aims to create structurally complex and diverse small molecules, which could be applied to generate novel this compound chemotypes. mdpi.com This approach, which can be reagent-based or substrate-based, allows for the exploration of appendage, stereochemical, and skeletal diversity, providing a rich library of compounds for biological screening. mdpi.com
Researchers are exploring methods like palladium-catalyzed processes and the Morita–Baylis–Hillman reaction to construct the core structures of gelastatin analogs. sci-hub.sersc.org These methods offer control over stereoselectivity and allow for the introduction of various substituents, which is key to understanding structure-activity relationships (SAR). sci-hub.sersc.org The goal is to develop synthetic pathways that are not only efficient but also amenable to the late-stage diversification of the molecule, enabling the rapid generation of analogs with modified biological activities. karolinum.cz
Table 1: Synthetic Strategies for Gelastatin Analogues
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Processes | Utilizes palladium catalysts for reactions like alkynylation and C-H arylation. sci-hub.secuni.cz | High control over regioselectivity and stereoselectivity; allows for diverse functionalization. sci-hub.se |
| Morita–Baylis–Hillman Reaction | Forms carbon-carbon bonds between an α,β-unsaturated carbonyl compound and an aldehyde. rsc.org | Efficient construction of key structural frameworks found in gelastatin analogs. rsc.org |
| Diversity-Oriented Synthesis (DOS) | Aims to synthesize a large number of structurally diverse molecules simultaneously. mdpi.com | Enables rapid exploration of chemical space and identification of new chemotypes with potentially novel biological activities. mdpi.com |
| Solid-Phase Split-and-Pool Technique | Starting materials are linked to a solid support, divided, reacted with building blocks, and then recombined. mdpi.com | Facilitates the creation of large libraries of compounds for high-throughput screening. mdpi.com |
Integration of Omics Data in this compound Mechanistic Research
To gain a deeper understanding of this compound's mechanism of action, future research will increasingly rely on the integration of "omics" data, including proteomics, transcriptomics, and metabolomics. mdpi.comnih.govresearchgate.net These high-throughput technologies can provide a comprehensive view of the cellular response to this compound treatment, moving beyond a single-target approach to a more holistic understanding. nih.govnih.gov
Proteomic studies, for instance, can identify the full spectrum of proteins that interact with this compound or whose expression levels change upon treatment. nih.gov This can help to confirm known targets and uncover new ones. Transcriptomics can reveal how this compound affects gene expression, providing insights into the signaling pathways it modulates. mdpi.comnih.gov Integrating these data sets can be challenging due to data heterogeneity and technical variations, but it offers the potential to build a more complete picture of the compound's biological effects. researchgate.netnih.govplos.org For example, a combined transcriptomic and proteomic analysis could reveal that this compound not only inhibits its primary target but also triggers compensatory changes in other pathways. mdpi.comcsic.esbiorxiv.org
Systems Biology and Network Pharmacology Approaches for this compound
Systems biology and network pharmacology represent a paradigm shift in drug discovery, moving from a "one drug, one target" model to a more integrated network-based approach. iaees.orgarcjournals.orgresearchgate.net These disciplines aim to understand how drugs perturb biological networks and to identify key nodes and pathways involved in disease. iaees.orgnih.gov Applying these approaches to this compound research could provide a more comprehensive understanding of its mechanism of action.
By constructing and analyzing biological networks—such as protein-protein interaction networks and metabolic pathways—researchers can visualize the complex interplay of molecules affected by this compound. researchgate.netfrontiersin.org This can help to identify not only the direct targets of the compound but also its downstream effects on the broader cellular machinery. iaees.orgfrontiersin.org For example, network analysis could reveal that this compound's inhibition of a particular MMP disrupts a signaling cascade that is critical for cancer cell migration. frontiersin.orgresearchgate.net This type of analysis can also help to predict potential off-target effects and identify opportunities for combination therapies. arcjournals.orgjustia.com
Table 2: Omics and Systems Biology Approaches in this compound Research
| Approach | Description | Potential Insights for this compound |
|---|---|---|
| Proteomics | Large-scale study of proteins and their functions. nih.gov | Identification of direct and indirect protein targets; understanding post-translational modifications induced by this compound. researchgate.netnih.gov |
| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. nih.gov | Elucidation of changes in gene expression and signaling pathways affected by this compound. nih.govnih.gov |
| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. | Understanding the impact of this compound on cellular metabolism and identifying metabolic vulnerabilities. |
| Systems Biology | Integration of diverse data to understand the functioning of a biological system as a whole. nih.govnih.gov | Building comprehensive models of this compound's action, from molecular interactions to cellular phenotypes. researchgate.net |
| Network Pharmacology | Uses network analysis to understand drug-target interactions and drug action from a network perspective. iaees.orgarcjournals.org | Identifying key network hubs and pathways modulated by this compound; predicting polypharmacological effects and potential synergies. frontiersin.org |
This compound as a Scaffold for Novel Chemical Probe Development
The unique and rigid structure of this compound makes it an excellent scaffold for the development of novel chemical probes. nih.govmdpi.com Chemical probes are small molecules used to study biological systems, often by covalently modifying a protein of interest. frontiersin.orgnih.gov By attaching a reporter tag (like a fluorophore or a biotin (B1667282) tag) to the this compound scaffold, researchers can create tools to visualize and identify its cellular targets. mdpi.comljmu.ac.uk
The design of such probes can be guided by the known structure-activity relationships of this compound and its analogs. nih.gov For example, a probe could be designed to be highly selective for a specific MMP, or it could be engineered to be more broadly reactive to capture a wider range of interacting proteins. nih.gov These probes would be invaluable for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function in complex biological systems. uni-konstanz.de The development of cell-permeable probes would be particularly useful for studying the targets of this compound in living cells. rsc.org Ultimately, using this compound as a scaffold for probe development could accelerate the identification of its molecular targets and provide deeper insights into its biological functions. nih.govrsc.orgburleylabs.co.uk
Q & A
Q. Table 1: Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
